2,3-Dihydro-1h-inden-5-ylacetic acid

Description

Historical Discovery and Nomenclature Evolution

The historical development of this compound traces its origins to the broader exploration of indane chemistry that began in the early 20th century. The compound was first documented in chemical databases with its creation date recorded as March 26, 2005, though its synthetic accessibility suggests earlier laboratory preparations. The nomenclature evolution of this compound reflects the systematic development of Chemical Abstracts Service naming conventions, where the International Union of Pure and Applied Chemistry designation "2-(2,3-dihydro-1H-inden-5-yl)acetic acid" became the standard reference.

The compound's various synonyms, including "5-indanacetic acid," "indan-5-yl-acetic acid," and "2,3-dihydro-1H-indene-5-acetic acid," demonstrate the historical challenges in establishing consistent nomenclature for bicyclic systems. The European Community number 865-382-0 and the DSSTox Substance identifier DTXSID20280847 represent more recent standardization efforts in chemical identification systems. The compound's inclusion in multiple chemical databases, including PubChem (Compound Identifier 227361), WikiData (Q82014475), and various supplier catalogs, indicates its growing importance in research applications.

The nomenclature evolution also reflects advances in understanding the structural relationships within the indane family. Early designations often emphasized the acetic acid functionality, while modern systematic names prioritize the bicyclic core structure. This shift in naming conventions parallels the development of structure-activity relationship studies that have revealed the critical importance of the indane scaffold in biological activity. The compound's registration in the National Science Foundation database with number 18918 further establishes its recognition within the broader scientific community.

Structural Significance in Bicyclic Carboxylic Acid Chemistry

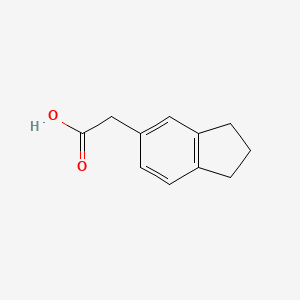

The structural architecture of this compound embodies fundamental principles of bicyclic carboxylic acid chemistry, where the fusion of aromatic and aliphatic ring systems creates unique electronic and steric environments. The indane core consists of a benzene ring fused to a cyclopentane ring, generating a rigid bicyclic framework that constrains molecular conformations and influences reactivity patterns. The positioning of the acetic acid substituent at the 5-position of the indane ring system creates specific spatial relationships that affect both chemical behavior and potential biological interactions.

The compound's structural formula C11H12O2 reveals the presence of eleven carbon atoms arranged in a specific three-dimensional architecture, where the carboxylic acid functionality extends from the aromatic portion of the bicyclic system. This arrangement creates distinct molecular regions with different electronic properties: the electron-rich aromatic system, the saturated five-membered ring, and the polar carboxylic acid group. The Standard International Chemical Identifier (InChI) key AVLCYTRBQULWGZ-UHFFFAOYSA-N provides a unique digital fingerprint that captures these structural features.

The bicyclic nature of the indane core significantly influences the compound's chemical properties compared to monocyclic analogues. The ring fusion constrains rotational freedom and creates a more rigid molecular framework, which can enhance binding specificity in biological systems and influence synthetic accessibility. Research into related indane derivatives has demonstrated that structural modifications at various positions of the bicyclic core can dramatically alter biological activity, highlighting the importance of precise structural control in this chemical class.

Comparative analysis with other bicyclic carboxylic acids reveals distinctive features of the indane system. Unlike bicyclo[3.2.0]heptane derivatives, which contain highly strained ring systems, the indane framework represents a more thermodynamically stable arrangement. The aromatic character of one ring in the indane system provides additional stabilization through resonance effects, while maintaining the conformational rigidity associated with bicyclic structures.

Table 1: Structural Comparison of Bicyclic Carboxylic Acid Systems

| Compound Class | Ring System | Molecular Strain | Aromatic Character | Conformational Flexibility |

|---|---|---|---|---|

| Indane derivatives | 6,5-fused | Low | Present | Restricted |

| Bicyclo[3.2.0]heptane | 4,3-fused | High | Absent | Restricted |

| Tetralin derivatives | 6,6-fused | Moderate | Partial | Moderate |

| Bicyclo[4.2.0]octane | 6,4-fused | Moderate | Absent | Moderate |

The electronic properties of this compound are significantly influenced by the interaction between the aromatic system and the carboxylic acid functionality. The electron-donating character of the alkyl chain linking the carboxylic acid to the aromatic ring can modulate the acidity of the carboxyl group compared to simple aromatic carboxylic acids. This electronic modulation has important implications for the compound's reactivity in nucleophilic substitution reactions, electrophilic aromatic substitution, and metal coordination chemistry.

The three-dimensional structure of the compound creates specific spatial arrangements that influence intermolecular interactions. The rigid bicyclic framework limits conformational flexibility, resulting in more predictable molecular geometries that can be advantageous in structure-based drug design approaches. The positioning of the carboxylic acid group relative to the aromatic system creates opportunities for intramolecular hydrogen bonding and specific interaction patterns with biological targets.

Table 2: Key Structural Parameters of this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C11H12O2 | Defines elemental composition |

| Molecular Weight | 176.21 g/mol | Influences pharmacokinetic properties |

| Ring System | Indane (6,5-fused) | Determines conformational constraints |

| Substitution Pattern | 5-position | Affects electronic properties |

| Functional Group | Carboxylic acid | Provides ionizable center |

| InChI Key | AVLCYTRBQULWGZ-UHFFFAOYSA-N | Unique structural identifier |

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLCYTRBQULWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280847 | |

| Record name | 2,3-dihydro-1h-inden-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-98-5 | |

| Record name | 5-Indanacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1h-inden-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-Step Synthetic Route

A common synthesis pathway includes three major steps:

Formation of the Intermediate:

- Reagents: Sodium nitrite, potassium iodide, hydrochloric acid, and water.

- Conditions: The reaction is carried out at temperatures between 0 to 5 °C for 2 hours.

- Outcome: This step leads to the formation of an intermediate compound crucial for subsequent reactions.

-

- Reagents: Manganese, bis(bipyridine)nickel(II) bromide, trifluoroacetic acid, and N,N-dimethylformamide.

- Conditions: The mixture is stirred at 50 °C for 15 hours.

- Outcome: This step facilitates the cyclization necessary for forming the core structure of the target compound.

-

- Reagents: Lithium hydroxide in water and tetrahydrofuran.

- Conditions: The reaction occurs at room temperature over a period of 15 hours.

- Outcome: The final product, this compound, is obtained after purification.

The overall yield from this multi-step synthesis can vary but typically falls within a range of 60-75% depending on the efficiency of each step.

Alternative Synthetic Routes

Another approach involves the use of different starting materials and conditions:

- A study described the synthesis of related compounds using potassium hydroxide in ethanol followed by a cyclization step using polyphosphoric acid (PPA). This method yielded derivatives with similar structures and biological activities.

Summary of Yields and Conditions

The following table summarizes key preparation methods along with their yields and conditions:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Sodium nitrite, potassium iodide, HCl | 0-5 °C, 2 h | Variable |

| Step 2 | Manganese, bis(bipyridine)nickel(II) bromide, trifluoroacetic acid | 50 °C, 15 h | Variable |

| Step 3 | Lithium hydroxide in water and tetrahydrofuran | Room temperature, 15 h | Variable |

| Alternative Method | KOH in ethanol; PPA for cyclization | Reflux conditions | 65-80% |

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-inden-5-ylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Studies have demonstrated that 2,3-dihydro-1H-inden-5-ylacetic acid exhibits significant anti-inflammatory properties. In experimental models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases .

Case Study:

A study involving carrageenan-induced paw edema in rats showed that the compound significantly reduced swelling, suggesting its efficacy as an anti-inflammatory agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can inhibit the production of reactive oxygen species (ROS) in vitro, which is crucial for protecting cells from oxidative stress.

Case Study:

In vitro assays demonstrated that treatment with this compound led to a marked decrease in oxidative damage markers, supporting its use as a potential therapeutic agent against oxidative stress-related conditions.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells, with IC50 values in the low micromolar range.

Case Study:

A study focused on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death and cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits by reducing neuronal cell death in models of oxidative stress-induced injury.

Case Study:

In animal models subjected to oxidative stress, administration of this compound resulted in lower rates of neuronal apoptosis compared to control groups, indicating its protective effects on neuronal health.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are under investigation:

- Nrf2 Activation : The compound enhances the expression of antioxidant enzymes through the activation of the Nrf2 pathway.

- NF-kB Pathway Inhibition : It reduces inflammation by inhibiting the NF-kB pathway, which is responsible for pro-inflammatory gene expression.

- Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, specifically at the G0/G1 phase.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-5-ylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2,2-Dimethyl-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS: 952511-65-8)

- Molecular Formula : C₁₂H₁₄O₂

- Molecular Weight : 190.24

- Key Features : Two methyl groups at position 2 and a carboxylic acid at position 3.

- Comparison: The methyl groups introduce steric hindrance, reducing reactivity compared to the acetic acid derivative. The carboxylic acid group enhances acidity (pKa ~4-5), making it more water-soluble than non-acid derivatives .

5-Fluoro-2-methyl-1H-inden-3-yl Acetic Acid

- Key Features : Fluorine at position 5 and a methyl group at position 2.

- This contrasts with the parent compound’s higher polarity .

[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]amine Hydrochloride (CAS: 72955-84-1)

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 213.70

- Key Features : Ether linkage and amine group.

- Comparison : The ether oxygen increases flexibility, while the amine group enables salt formation (e.g., hydrochloride), improving solubility in polar solvents. This compound may serve as a precursor in drug synthesis .

Positional Isomerism

2-(2,3-Dihydro-1H-inden-1-yl)acetic Acid (CAS: 38425-65-9)

- Molecular Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21

- Key Features : Acetic acid substituent at position 1 instead of 4.

- Comparison : Positional isomerism alters electronic distribution; the 1-substituted derivative may exhibit distinct crystallographic packing and hydrogen-bonding patterns, affecting melting point and solubility .

Substituent Complexity

6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic Acid (CAS: 74475-27-7)

- Molecular Formula : C₁₄H₁₈O₃

- Molecular Weight : 234.29

- Key Features : Hydroxyl and four methyl groups.

- Comparison : The hydroxyl group introduces hydrogen-bonding capability (e.g., for protein binding), while methyl groups increase hydrophobicity. This compound’s steric bulk may limit its utility in catalysis compared to simpler derivatives .

Pharmacologically Relevant Derivatives

5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS: 67120-39-2)

- Molecular Formula : C₉H₁₀ClN

- Molecular Weight : 167.64

- Key Features : Chlorine at position 5 and an amine group at position 1.

- Comparison : The amine group enables participation in Schiff base formation or salt synthesis, while chlorine enhances electrophilicity. Such derivatives are common in antipsychotic or antiviral drug intermediates .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 2,3-Dihydro-1H-inden-5-ylacetic acid | - | C₁₁H₁₂O₂ | ~176.21 | Acetic acid at C5 | Moderate polarity, planar structure |

| 2,2-Dimethyl-1H-indene-5-carboxylic acid | 952511-65-8 | C₁₂H₁₄O₂ | 190.24 | Methyl (C2), carboxylic acid (C5) | Steric hindrance, increased acidity |

| 5-Fluoro-2-methyl-1H-inden-3-yl acetic acid | - | C₁₂H₁₁FO₂ | ~218.22 | Fluorine (C5), methyl (C2) | High lipophilicity, metabolic stability |

| 2-(2,3-Dihydro-1H-inden-1-yl)acetic acid | 38425-65-9 | C₁₁H₁₂O₂ | 176.21 | Acetic acid at C1 | Altered electronic distribution |

| 6-Hydroxy-1,1,3,3-tetramethyl-indene-5-carboxylic acid | 74475-27-7 | C₁₄H₁₈O₃ | 234.29 | Hydroxyl (C6), methyl (C1, C3) | Hydrogen-bonding capability, steric bulk |

Biological Activity

2,3-Dihydro-1H-inden-5-ylacetic acid (CAS No. 5453-98-5) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an indene ring system with an acetic acid functional group. Its molecular formula is C11H12O2, and it has a molar mass of 176.21 g/mol. The presence of the indene structure is significant as it contributes to the compound's pharmacological properties.

Antimicrobial Properties

Recent studies have evaluated various derivatives of indanyl acids, including this compound, for their antimicrobial efficacy. The findings indicate that certain analogs exhibit mild to moderate antibacterial and moderate to excellent antifungal activities against pathogenic microorganisms.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for selected compounds derived from this compound:

| Compound | Antibacterial Activity (µg/mL) | Antifungal Activity (µg/mL) |

|---|---|---|

| 4a | 12.5 | 12.5 |

| 5a | 25 | 12.5 |

| 5b | 50 | 25 |

| Fluconazole | 12.5 | 12.5 |

These results suggest that compounds such as 4a and 5a show promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans and Aspergillus niger .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets, including enzymes and receptors. For instance, the compound may inhibit certain enzyme activities or alter cellular signaling pathways through covalent bonding with nucleophilic sites on proteins .

Structure-Activity Relationship (SAR)

The biological activity of derivatives of this compound can be influenced by various substituents on the indene ring. Studies indicate that lipophilic alkoxy substituents enhance biological activity, suggesting that modifications at specific positions can lead to improved efficacy against microbial strains .

Case Studies

- Antimicrobial Evaluation : A series of substituted indanyl acids were synthesized and tested against various bacterial and fungal strains. The results indicated that compounds with ethoxy and methoxy groups at specific positions exhibited superior antimicrobial properties compared to standard drugs like ciprofloxacin and fluconazole .

- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy and safety profile of these compounds, particularly in animal models, to understand their therapeutic potential better.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,3-Dihydro-1H-inden-5-ylacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving acetic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate in acetic acid (2.5–5 hours) produces structurally analogous indole-acetic acid derivatives . Key variables include reagent stoichiometry (e.g., 1.1 equiv of aldehyde derivatives), solvent choice (acetic acid preferred for solubility), and reaction time. Post-synthesis, recrystallization from acetic acid or DMF/acetic acid mixtures is recommended to purify the product .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Strict adherence to PPE (gloves, protective clothing, masks) is mandatory to avoid skin contact or inhalation. Toxic byproducts may form during synthesis, necessitating use of fume hoods or gloveboxes . Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., indene ring protons at δ 6.5–7.5 ppm, acetic acid protons at δ 2.0–3.0 ppm) .

- FT-IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~2500–3000 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂O₂ at m/z 176.08) .

Q. What solubility and stability properties should be considered for experimental design?

- Methodological Answer : The compound is polar due to the acetic acid moiety, favoring solubility in DMSO, methanol, or acetic acid. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C to 25°C) are advised. Degradation products can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic efficiency and scalability?

- Methodological Answer :

- Catalysis : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to reduce reaction time .

- Microwave-assisted synthesis : Compare reflux vs. microwave conditions (e.g., 100°C, 30 minutes) to improve yield .

- Scale-up : Incrementally increase batch size while monitoring exothermicity and byproduct formation using in-line FTIR or GC-MS .

Q. What strategies resolve contradictions in reported spectral data or melting points for this compound?

- Methodological Answer :

- Reproducibility : Replicate synthesis using literature protocols (e.g., sodium acetate vs. other bases) and compare melting points (e.g., 232–234°C for indole-5-carboxylic acid analogs ).

- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or tautomeric forms .

- Meta-analysis : Cross-reference data from peer-reviewed journals (e.g., Biopolymers and Cell) and avoid non-academic sources like commercial catalogs .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide derivative design .

Q. What advanced purification techniques are suitable for isolating trace impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.